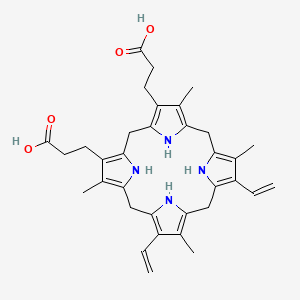
Protoporphyrinogen
Cat. No. B1215707
Key on ui cas rn:
7412-77-3
M. Wt: 568.7 g/mol
InChI Key: UHSGPDMIQQYNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06905852B1
Procedure details


The powder of sodium amalgam was prpared as follows. Into a round flask of 500 ml volume, 13 g of mercury and 0.5 g of thin-layer metal sodium were added, and equilibrated with nitrogen gas for 5 minutes, and it was shaked for 5 minutesthen. 8.4 g of protoporphyrin IX was dissolved into 10 mM KOH containing 15 ml of 20% ethanol, incubated at 4° C. To 4 ml of the protoporphyrin IX solution, equal amount of reaction mixture (0.1 M MES, 50 mM ascorbic acid) was added, and 16 mg of sodium amalgam freshly prepared was added, and shaken vigorously under nitrogen gas in a dark. The reaction mixture was filtered with a three-layer glass filter in a dark, and diluted 2.5 times with 0.1 M MES (pH4.5), and divided into 1 ml each in a light-shielded test tube and stored at −80° C.








[Compound]
Name
thin-layer
Quantity
0.5 g
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[C:21]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[C:20]2[NH:27][C:4]=1[CH:5]=[C:6]1[N:10]=[C:9]([CH:11]=[C:12]3[C:37]([CH3:38])=[C:36]([CH:39]=[CH2:40])[C:14](=[CH:15][C:16]4[C:29]([CH3:30])=[C:28]([CH2:31][CH2:32][C:33]([OH:35])=[O:34])[C:18](=[CH:19]2)[N:17]=4)[NH:13]3)[C:8]([CH:41]=[CH2:42])=[C:7]1[CH3:43].[OH-].[K+].C1N(CCS(O)(=O)=O)CCOC1.O=C1O[C@H]([C@H](CO)O)C(O)=C1O>[Na].[Hg].[Hg].C(O)C>[CH3:2][C:3]1[C:21]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[C:20]2[NH:27][C:4]=1[CH2:5][C:6]1[NH:10][C:9]([CH2:11][C:12]3[NH:13][C:14]([CH2:15][C:16]4[NH:17][C:18]([CH2:19]2)=[C:28]([CH2:31][CH2:32][C:33]([OH:35])=[O:34])[C:29]=4[CH3:30])=[C:36]([CH:39]=[CH2:40])[C:37]=3[CH3:38])=[C:8]([CH:41]=[CH2:42])[C:7]=1[CH3:43] |f:2.3,6.7,^1:0,69|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Na].[Hg]
|
Step Two
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=C3C(=C(C(=N3)C=C4NC(=CC5=NC(=CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C(=C4C)C=C)C=C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=C3C(=C(C(=N3)C=C4NC(=CC5=NC(=CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C(=C4C)C=C)C=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCN1CCS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Na].[Hg]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken vigorously under nitrogen gas in a dark
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
incubated at 4° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered with a three-layer glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter in a dark, and
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted 2.5 times with 0.1 M MES (pH4.5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
divided into 1 ml each in a light-shielded test tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored at −80° C.
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
